Regioisomeric Differentiation of the Acridone Scaffold
CAS 141992-49-6 (4-methoxy-1-carboxylic acid) is the 1,4-substituted regioisomer of the acridone scaffold, whereas CAS 88377-31-5 (5-methoxy-4-carboxylic acid) is the 4,5-substituted regioisomer used as a key intermediate in elacridar synthesis [1]. The two compounds share an identical molecular formula (C15H11NO4, MW 269.25) and differ only in the positional arrangement of the methoxy and carboxylic acid substituents. This regioisomerism places the hydrogen-bond-donating carboxylic acid at position 1 (peri to the 9-oxo group) in the target compound versus position 4 (peri to the 5-methoxy) in the comparator. The resulting difference in intramolecular hydrogen-bonding geometry and electronic conjugation of the carboxylate with the acridone π-system constitutes a structurally defined, quantifiable basis for differential physicochemical and biological behavior .
| Evidence Dimension | Regioisomeric substitution pattern (position of COOH and OMe on acridone core) |
|---|---|
| Target Compound Data | 4-OCH3 at C-4; 1-COOH at C-1 (1,4-relationship); PSA 75.63; HBD 2; HBA 5 [1] |
| Comparator Or Baseline | 5-OCH3 at C-5; 4-COOH at C-4 (4,5-adjacent relationship); PSA ~75.6 (calculated); HBD 2; HBA 5 [1] |
| Quantified Difference | Identical molecular formula and PSA; differentiated by connectivity: 1,4- versus 4,5-substitution topology; distinct InChI and InChI Key [1] |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI identifiers |
Why This Matters
For procurement decisions involving acridone-based probe or lead compound libraries, regioisomeric purity must be verified by orthogonal analytical methods (e.g., NMR, HPLC), as the two regioisomers cannot be distinguished by mass spectrometry or elemental analysis alone.
- [1] ichemistry.cn (CAS 141992-49-6) and DrugFuture (CAS 88377-31-5): structural data, PSA, HBD/HBA counts, and InChI for both regioisomers. View Source
